An In-depth Technical Guide on CBZ-Valganciclovir: A Key Intermediate in the Synthesis of the Antiviral Agent Valganciclovir
An In-depth Technical Guide on CBZ-Valganciclovir: A Key Intermediate in the Synthesis of the Antiviral Agent Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of CBZ-Valganciclovir, a critical intermediate in the manufacturing of Valganciclovir. Valganciclovir is an important antiviral medication used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients.[1][2] CBZ-Valganciclovir, or N-Carbobenzyloxy-L-valinyl-ganciclovir, represents a key stage in the prodrug strategy to enhance the oral bioavailability of the active compound, Ganciclovir.
Chemical Structure and Properties
CBZ-Valganciclovir is the N-benzyloxycarbonyl (CBZ or Z) protected form of the L-valyl ester of Ganciclovir. This protection of the amino group of the valine residue is a common strategy in peptide synthesis and related chemical transformations to prevent unwanted side reactions during the esterification of Ganciclovir.
Chemical Structure:
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IUPAC Name: [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate[3]
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Synonyms: CBZ-Vaganciclovir, N-Carbobenzyloxy-L-valinyl-ganciclovir, Cbz-Valine ganciclovir[3][4]
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CAS Number: 194154-40-0[3]
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Molecular Formula: C₂₂H₂₈N₆O₇[3]
A summary of the available physicochemical properties of CBZ-Valganciclovir is presented in Table 1.
Table 1: Physicochemical Properties of CBZ-Valganciclovir
| Property | Value | Reference(s) |
| Molecular Weight | 488.49 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [4] |
| pKa (Predicted) | 9.32 ± 0.20 | [4] |
| Density (Predicted) | 1.46 g/cm³ | [4] |
For the purpose of context, the properties of the final drug product, Valganciclovir, are provided in Table 2. The conversion of Ganciclovir to the Valganciclovir prodrug significantly enhances its oral bioavailability.
Table 2: Physicochemical and Pharmacokinetic Properties of Valganciclovir
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂N₆O₅ | [5] |
| Molecular Weight | 354.36 g/mol | [5] |
| Oral Bioavailability | Approximately 60% | [1] |
| Elimination Half-life | Approximately 4 hours (in patients with normal renal function) | [1] |
| Metabolism | Rapidly hydrolyzed to Ganciclovir by intestinal and hepatic esterases | [1][6] |
| Excretion | Primarily as Ganciclovir in the urine | [1] |
Synthesis of Valganciclovir via CBZ-Valganciclovir: Experimental Protocols
The synthesis of Valganciclovir typically involves the esterification of Ganciclovir with a protected valine derivative, followed by deprotection. The use of N-benzyloxycarbonyl-L-valine (CBZ-L-valine) is a well-established method. Below are generalized experimental protocols based on published literature.
2.1. Esterification of Ganciclovir to form CBZ-Valganciclovir
This step involves the coupling of Ganciclovir with CBZ-L-valine. Due to the two hydroxyl groups in Ganciclovir, this reaction can lead to a mixture of mono- and di-esterified products. Reaction conditions are optimized to favor the formation of the desired monoester.
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Materials: Ganciclovir, N-benzyloxycarbonyl-L-valine (CBZ-L-valine), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), a catalyst like 4-dimethylaminopyridine (DMAP), and a suitable solvent (e.g., dimethylformamide (DMF) or a mixture of dichloromethane and DMF).[7][8]
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Procedure:
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Ganciclovir, CBZ-L-valine, and DMAP are dissolved in the chosen solvent system.[7]
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The mixture is stirred at room temperature.[7]
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DCC, dissolved in a portion of the solvent, is added to the reaction mixture.[7]
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The reaction is allowed to proceed for several hours at room temperature.[7][8]
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Upon completion, the by-product, dicyclohexylurea (DCU), is removed by filtration.[8]
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The filtrate containing CBZ-Valganciclovir is then purified. This may involve aqueous workup, extraction, and crystallization to isolate the monoester from any unreacted starting materials and the di-ester by-product.[7]
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2.2. Deprotection of CBZ-Valganciclovir to Yield Valganciclovir
The final step is the removal of the CBZ protecting group to yield Valganciclovir. This is typically achieved by catalytic hydrogenation.
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Materials: CBZ-Valganciclovir, a hydrogenation catalyst (e.g., 10% Palladium on carbon), a suitable solvent (e.g., methanol), and a source of hydrogen.[9] For the hydrochloride salt, hydrochloric acid is also included.[9]
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Procedure:
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CBZ-Valganciclovir is dissolved in the solvent.[9]
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The palladium on carbon catalyst is added to the solution.[9]
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If the hydrochloride salt is desired, a stoichiometric amount of hydrochloric acid is added.[9]
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The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a pressurized hydrogenation apparatus.[9]
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The reaction is monitored until the deprotection is complete.
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The catalyst is removed by filtration through a pad of celite.[9]
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The solvent is removed under vacuum, and the resulting Valganciclovir is purified by recrystallization.[9]
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Visualizations of Synthetic and Mechanistic Pathways
3.1. Synthetic Pathway of Valganciclovir
The following diagram illustrates the key steps in the synthesis of Valganciclovir, highlighting the formation of the CBZ-Valganciclovir intermediate.
3.2. Mechanism of Action of Valganciclovir
Valganciclovir itself is not the active antiviral agent. It acts as a prodrug that is efficiently converted to Ganciclovir in the body. Ganciclovir is then phosphorylated to its active triphosphate form, which inhibits viral DNA synthesis.
References
- 1. Valganciclovir - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cbz-Valine ganciclovir | 194154-40-0 [chemicalbook.com]
- 5. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
